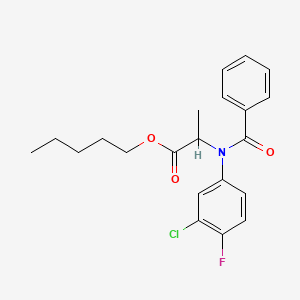

Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a chemical compound with the IUPAC name this compound . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

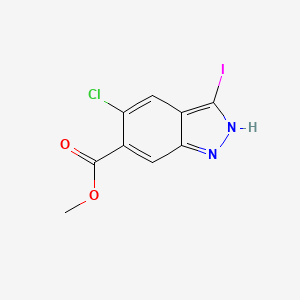

The InChI code for this compound is 1S/C21H23ClFNO3/c1-3-4-8-13-27-21(26)15(2)24(17-11-12-19(23)18(22)14-17)20(25)16-9-6-5-7-10-16/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The molecular weight of this compound is 391.87 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Benzoyl Peroxide Promoted C-C Bond Formation

A study by Wang et al. (2014) discusses the benzoyl peroxide-promoted α-phenanthridinylation of ether by isocyanide, a process involving dual C-H bond cleavage and dual C-C bond formation. This method tolerates various functional groups, suggesting potential pathways for synthesizing complex molecules like "Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate" through similar radical-mediated transformations (Wang et al., 2014).

Synthesis of Fluorinated Nucleosides

Maruyama et al. (1999) describe a method for introducing fluorine into nucleosides, which could be analogous to the synthesis or modification of compounds like "this compound" with potential applications in medicinal chemistry and drug discovery (Maruyama et al., 1999).

Soluble Polyaniline Synthesis

Shreepathi and Holze (2005) developed an inverse emulsion protocol for synthesizing polyaniline (PANI) that dissolves in common organic solvents, using benzoyl peroxide as the oxidizing agent. This research might inform the development of novel materials and coatings incorporating "this compound" or related compounds (Shreepathi & Holze, 2005).

Oxidation-Reduction in Synthesis

Mikhailopulo et al. (1995) explored the oxidation-reduction sequence for synthesizing peracylated fluorodeoxy pentofuranosides, highlighting a methodology that could be relevant for manipulating "this compound" for specific scientific applications (Mikhailopulo et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

pentyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c1-3-4-8-13-27-21(26)15(2)24(17-11-12-19(23)18(22)14-17)20(25)16-9-6-5-7-10-16/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRLRILJSLFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2682406.png)

![4-(3,4-dimethoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2682407.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2682409.png)

![(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2682413.png)

![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)

![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide](/img/structure/B2682422.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682423.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682425.png)